4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride
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Overview
Description
4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride involves multiple steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrrolo moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole.
Pyrrolo[1,2-a]benzimidazole derivatives: Such as fluorinated pyrimido[1,2-a]-benzimidazole.
Uniqueness
4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
174657-59-1 |
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Molecular Formula |
C28H28Cl3N3O |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C28H26ClN3O.2ClH/c29-23-12-10-21(11-13-23)24-20-32-26-9-5-4-8-25(26)31(15-14-30-16-18-33-19-17-30)28(32)27(24)22-6-2-1-3-7-22;;/h1-13,20H,14-19H2;2*1H |
InChI Key |
ICTCSVOKPFHOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N4C2=C(C(=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6.Cl.Cl |
Origin of Product |
United States |
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